molecular formula C54H87NO13 B1236843 Reidispongiolide A

Reidispongiolide A

Cat. No.: B1236843
M. Wt: 958.3 g/mol
InChI Key: LOYDTENNTZZQJM-DIUYYEMASA-N
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Description

Reidispongiolide A is a marine natural product belonging to the class of diterpene lactones. It was isolated from the New Caledonian marine sponge Reidispongia coerulea. This compound is known for its potent cytotoxicity against various human cancer cell lines and its ability to inhibit actin filament assembly, making it a promising candidate for anticancer drug development .

Scientific Research Applications

Reidispongiolide A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology, it is used to investigate the mechanisms of actin filament assembly and depolymerization. In medicine, its potent cytotoxicity against cancer cell lines makes it a promising candidate for anticancer drug development. Additionally, this compound has the ability to circumvent multi-drug resistance mediated by P-glycoprotein in cell-based assays .

Preparation Methods

The total synthesis of Reidispongiolide A has been achieved through several synthetic routes. One notable method involves the use of highly stereoselective aldol reactions. The synthesis is heavily reliant on aldol reactions, including lactate aldol, Mukaiyama aldol, and boron aldol reactions . The synthesis also features the mismatched double asymmetric crotylboration reaction and the coupling of derived vinyl iodide with aldehyde .

Chemical Reactions Analysis

Reidispongiolide A undergoes various types of chemical reactions, primarily involving aldol reactions. These reactions are crucial for constructing the complex macrocyclic structure of the compound. Common reagents used in these reactions include chiral ketones and aldehydes. The major products formed from these reactions are the stereocontrolled fragments of this compound, which are then coupled to form the final compound .

Mechanism of Action

Reidispongiolide A exerts its effects by interacting with actin in the cell cytoskeleton. It inhibits actin filament assembly and induces F-actin depolymerization. This disruption of the actin cytoskeleton leads to the inhibition of cell motility, division, and adhesion, ultimately resulting in cell death. The molecular targets of this compound include actin and other proteins involved in the regulation of the cytoskeleton .

Comparison with Similar Compounds

Reidispongiolide A is closely related to other marine macrolides, such as sphinxolides and scytophycins. These compounds share similar structures and mechanisms of action, as they all target the actin cytoskeleton. this compound is unique in its potent cytotoxicity and ability to circumvent multi-drug resistance. Other similar compounds include aplyronines, mycalolide A, and jaspisamide A, which also exhibit antimicrofilament activity .

Properties

Molecular Formula

C54H87NO13

Molecular Weight

958.3 g/mol

IUPAC Name

N-[(E,4R,5R,9S,10S,11S)-4,10-dimethoxy-5,9-dimethyl-6-oxo-11-[(3R,5E,7E,11S,12S,13E,15R,17S,18S,19E,21S,23S,24R,25R)-3,15,17,21,23-pentamethoxy-5,12,18,24-tetramethyl-9,27-dioxo-10,26-dioxabicyclo[23.3.1]nonacosa-1(28),5,7,13,19-pentaen-11-yl]dodec-1-enyl]-N-methylformamide

InChI

InChI=1S/C54H87NO13/c1-35-18-16-20-51(58)68-54(41(7)53(66-15)37(3)23-26-46(57)39(5)47(63-12)19-17-27-55(8)34-56)38(4)22-25-43(60-9)32-48(64-13)36(2)21-24-44(61-10)33-49(65-14)40(6)50-30-42(31-52(59)67-50)29-45(28-35)62-11/h16-18,20-22,24-25,27,31,34,36-41,43-45,47-50,53-54H,19,23,26,28-30,32-33H2,1-15H3/b20-16+,24-21+,25-22+,27-17+,35-18+/t36-,37-,38-,39-,40+,41-,43-,44+,45+,47+,48-,49-,50+,53-,54-/m0/s1

InChI Key

LOYDTENNTZZQJM-DIUYYEMASA-N

Isomeric SMILES

C[C@H]1/C=C/[C@H](C[C@@H]([C@H]([C@H]2CC(=CC(=O)O2)C[C@@H](C/C(=C/C=C/C(=O)O[C@@H]([C@H](/C=C/[C@@H](C[C@@H]1OC)OC)C)[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H](C/C=C/N(C)C=O)OC)OC)/C)OC)C)OC)OC

SMILES

CC1C=CC(CC(C(C2CC(=CC(=O)O2)CC(CC(=CC=CC(=O)OC(C(C=CC(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)C)OC)C)OC)OC

Canonical SMILES

CC1C=CC(CC(C(C2CC(=CC(=O)O2)CC(CC(=CC=CC(=O)OC(C(C=CC(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)C)OC)C)OC)OC

Synonyms

reidispongiolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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